molecular formula C10H8ClN3O B15067947 N-(7-chloro-1,8-naphthyridin-2-yl)acetamide CAS No. 53788-34-4

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide

Cat. No.: B15067947
CAS No.: 53788-34-4
M. Wt: 221.64 g/mol
InChI Key: VIIPRKFEGDDHCU-UHFFFAOYSA-N
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Description

N-(7-Chloro-1,8-naphthyridin-2-yl)acetamide (CAS 33007-28-2) is a high-purity chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. 1,8-Naphthyridine derivatives are a significant focus in medicinal chemistry due to their broad spectrum of biological activities. Research indicates that while some 1,8-naphthyridine derivatives may not exhibit direct, potent antibacterial activity on their own, they can function as effective antibiotic enhancers. Specifically, studies have shown that related compounds can significantly potentiate the activity of fluoroquinolone antibiotics (such as norfloxacin, ofloxacin, and lomefloxacin) against multi-resistant bacterial strains, including E. coli , Pseudomonas aeruginosa , and Staphylococcus aureus . This synergistic effect is believed to occur through a structure-activity relationship and may involve the inhibition of bacterial efflux pumps, a key resistance mechanism . The core 1,8-naphthyridine structure is a privileged scaffold in drug discovery, sharing structural similarities with quinolone antibiotics . Beyond its antimicrobial applications, this acetamide derivative serves as a versatile synthetic intermediate or precursor in organic chemistry for the preparation of more complex molecules, including potential chemosensors . Researchers will find this compound valuable for projects involving the development of novel therapeutic agents, the study of antibiotic resistance mechanisms, and advanced chemical synthesis.

Properties

CAS No.

53788-34-4

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide

InChI

InChI=1S/C10H8ClN3O/c1-6(15)12-9-5-3-7-2-4-8(11)13-10(7)14-9/h2-5H,1H3,(H,12,13,14,15)

InChI Key

VIIPRKFEGDDHCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-1,8-naphthyridin-2-yl)acetamide typically involves the reaction of 7-chloro-1,8-naphthyridine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the naphthyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and various substituted naphthyridine compounds.

Scientific Research Applications

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide is a 1,8-naphthyridine derivative . While the search results do not provide extensive details about the applications of this specific compound, they do offer some information regarding its synthesis and potential uses of related compounds.

Synthesis
this compound can be synthesized from N-(7-hydroxy-1,8-naphthyridin-2-yl)acetamide (2.5) via chlorination with POCl3 . Specifically, a mixture of compound 2.5 and POCl3 is heated at 100 °C for 2 hours, then cooled, and the excess POCl3 is removed by distillation . The residue is dissolved in ice water and made alkaline with concentrated ammonium hydroxide . The resulting solid is collected, dried, and extracted with chloroform, then purified by column chromatography to yield this compound .

Potential applications and related research

  • Antibacterial Activity Modulation: Research indicates that 1,8-naphthyridine derivatives, including 7-acetamido-1,8-naphthyridin-4(1H)-one, can modulate the activity of antibiotics against multi-resistant bacterial strains . Although this compound was not specifically tested, this suggests a potential application in enhancing the effectiveness of existing antibiotics .
  • Fluorescent chemosensor: Naphthyridine derivatives are used in fluorescent chemosensors .
  • Building block for other compounds: 1,8-naphthyridines can serve as starting points for creating diverse compounds with a range of applications .

Mechanism of Action

The mechanism of action of N-(7-chloro-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Chloro vs. Methyl : The chloro derivative exhibits stronger intermolecular interactions (e.g., C–H···Cl) compared to the methyl analog, which forms co-crystals with acetic acid via O–H···N and N–H···O bonds .
  • Brominated Derivatives : Bromine introduces halogen bonding (C–Br···O/N), enabling applications in supramolecular assembly. For example, N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide forms dioxane hemisolvates with distinct packing motifs .

Acyl Group Modifications: Replacing acetamide with butanoylamide (N-(7-chloro-1,8-naphthyridin-2-yl)butanoylamide) increases steric bulk, favoring dimer formation over infinite chains .

Biological and Coordination Properties: 1,8-Naphthyridine derivatives act as ligands with diverse coordination modes (monodentate, chelating). The chloro variant’s electron-withdrawing Cl enhances metal-binding affinity, making it suitable for Hg²⁺ detection . Methyl and bromo derivatives show promise in anti-cancer and anti-inflammatory applications, as seen in related naphthyridines .

Crystallographic and Hydrogen-Bonding Differences

Property N-(7-Chloro)acetamide N-(7-Methyl)acetamide N-(7-Bromomethyl)acetamide
Space Group P2₁/c P1 P2₁/c
Hydrogen-Bonding Motif Infinite chains Layered co-crystals Halogen-bonded networks
Key Interactions N–H···O, C–H···Cl O–H···N, N–H···O C–Br···O, N–H···O
Interplanar Distance (Å) 3.4–3.6 2.96–3.35 3.1–3.5

Biological Activity

N-(7-chloro-1,8-naphthyridin-2-yl)acetamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article provides an in-depth examination of the biological properties, mechanisms of action, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

This compound features a naphthyridine core with a chlorine substituent at the 7-position and an acetamide functional group. This unique structure influences its reactivity and biological activity.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives. For instance, research indicates that compounds within this class exhibit significant antibacterial activity against resistant strains of bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compound1.024 µg/mLE. coli, S. aureus, P. aeruginosa
7-acetamido-1,8-naphthyridin-4(1H)-one≥ 1.024 µg/mLMulti-resistant strains

Studies have shown that while some derivatives may not exhibit clinically relevant antibacterial activity on their own, they can enhance the efficacy of existing antibiotics through synergistic interactions. For example, combining naphthyridine derivatives with fluoroquinolones significantly reduces their MICs against resistant strains .

2. Antitumor Activity

Research has also explored the antitumor potential of naphthyridine derivatives. Compounds in this category have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth.

In vitro studies demonstrated that certain naphthyridine derivatives could induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes .

The biological activity of this compound is largely attributed to its interaction with key molecular targets:

  • Topoisomerase Inhibition : Naphthyridine derivatives have been found to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cells.
  • Antibacterial Mechanism : The compound's ability to interfere with bacterial cell wall synthesis contributes to its antimicrobial effects. By binding to essential bacterial enzymes, it disrupts normal cellular functions.

Case Study 1: Antibacterial Synergy

A study evaluated the effect of this compound in combination with fluoroquinolones against multi-resistant E. coli. The results indicated a significant reduction in MIC values when used in conjunction with these antibiotics, suggesting a potential for developing combination therapies to combat antibiotic resistance .

Case Study 2: Antitumor Efficacy

In another study focusing on cancer cell lines, this compound exhibited notable cytotoxicity against breast and lung cancer cells. The compound was shown to induce apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

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